![molecular formula C17H13Cl2F3N2O3 B2991356 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-butenyl N-(4-chlorophenyl)carbamate CAS No. 338772-85-3](/img/structure/B2991356.png)
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-butenyl N-(4-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with the formula C25H15Cl2F3N2O5S . It contains several functional groups, including a carbamate group, a butenyl group, and a pyridinyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The molecule contains a pyridinyl group attached to a butenyl group via an oxygen atom, and this butenyl group is further attached to a carbamate group that includes a 4-chlorophenyl moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 583.36 . Other properties such as boiling point, melting point, and density are not specified in the search results .科学的研究の応用
1. Photoluminescent and Magnetic Properties
4-(2-Tetrathiafulvalenyl-ethenyl)pyridine (TTF-CH=CH-Py), a compound related to the chemical , has been used in the synthesis of compounds with poly(beta-diketonate) rare earth complexes. These compounds exhibit unique photoluminescent and magnetic properties, as observed in crystal structures analyzed through X-ray diffraction, optical, and magnetic measurements. The luminescence properties of Nd(III) ions and fluorescence band of the TTF-CH=CH-Py radical cations have been specifically studied, indicating potential applications in materials science and photonic technologies (Pointillart et al., 2009).
2. Control of Carbamate Rotamer Equilibria
Research involving N-(2-pyridyl)carbamates, which are structurally similar to the chemical , has been conducted to understand the control of carbamate C-N rotamer equilibria. This research provides insights into how hydrogen bonding can influence the syn/anti rotamer ratios, crucial for understanding the chemical behavior and reactivity of similar carbamates (Moraczewski et al., 1998).
3. Hydrolytic Degradation Mechanism
Studies on 4-Chloro-2-butynyl N-(3-chlorophenyl) carbamate, a related compound, have explored its hydrolytic degradation in alkaline media. These studies have been crucial in understanding the dechlorination kinetics and the mechanism of hydrolysis, which can be applied to similar chemicals for environmental and agricultural purposes (Bergon et al., 1980; Bergon et al., 1987).
4. Fluorescent pH Sensors
Heteroatom-containing organic fluorophores, like 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene (CP3E), which share structural motifs with the chemical , have been designed for use as fluorescent pH sensors. Their ability to exhibit intramolecular charge transfer and aggregation-induced emission makes them valuable in detecting acidic and basic organic vapors, and they hold potential for use in various analytical and environmental applications (Yang et al., 2013).
作用機序
Target of Action
Similar compounds with trifluoromethyl pyridinyl groups are often used in the production of crop-protection products , suggesting that the compound may target pests or pathogens in agricultural applications.
Mode of Action
The compound likely interacts with its targets through the trifluoromethyl pyridinyl group, which is a common functional group in many bioactive compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, factors such as pH, temperature, and presence of other chemicals can affect the compound’s stability and interaction with its targets.
特性
IUPAC Name |
[(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-enyl] N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2F3N2O3/c18-12-3-5-13(6-4-12)24-16(25)27-8-2-1-7-26-15-14(19)9-11(10-23-15)17(20,21)22/h1-6,9-10H,7-8H2,(H,24,25)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVZXWCMVSHRKF-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC=CCOC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)OC/C=C/COC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2991274.png)
![N-(3,5-dimethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2991276.png)
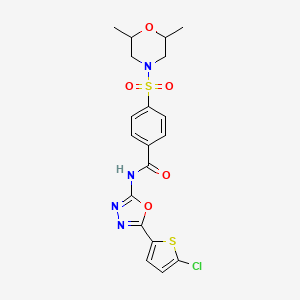
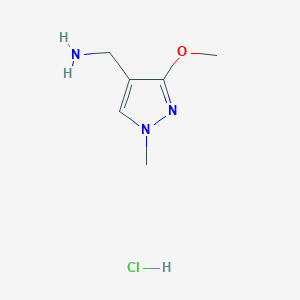
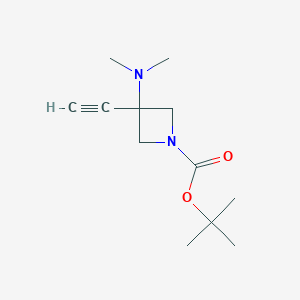

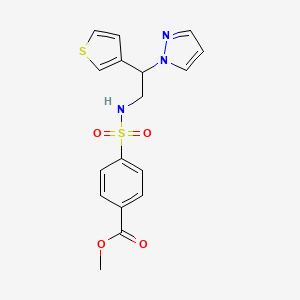

![2-methoxy-5-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2991284.png)
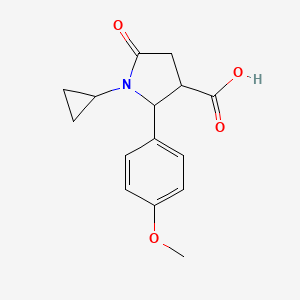
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2991289.png)
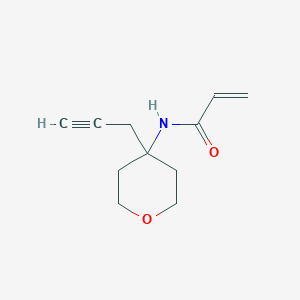
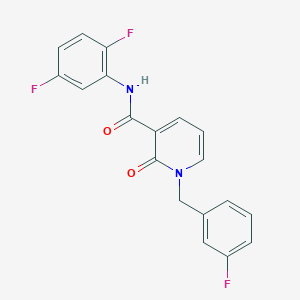
![(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2991295.png)